molecular formula C23H24N2O2 B8186134 (S)-3-Amino-2-(trityl-amino)-propionic acid methyl ester

(S)-3-Amino-2-(trityl-amino)-propionic acid methyl ester

Cat. No.: B8186134
M. Wt: 360.4 g/mol
InChI Key: LFWGXMNHHKVOER-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-3-Amino-2-(trityl-amino)-propionic acid methyl ester typically involves the protection of the amino group of an amino acid derivative with a trityl group. This can be achieved through the reaction of the amino acid methyl ester with trityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of trityl-protected amino acids can be scaled up using similar reaction conditions. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of peptides containing trityl-protected amino acids. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, with trityl groups used to protect the amino groups during the synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(trityl-amino)-propionic acid methyl ester involves the protection of the amino group by the trityl group. This protection prevents unwanted side reactions during peptide synthesis and allows for the selective deprotection of the amino group under mild conditions. The trityl group can be removed through acid-catalyzed cleavage or reductive cleavage, depending on the desired outcome .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (2S)-3-amino-2-(tritylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-27-22(26)21(17-24)25-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,25H,17,24H2,1H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWGXMNHHKVOER-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CN)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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